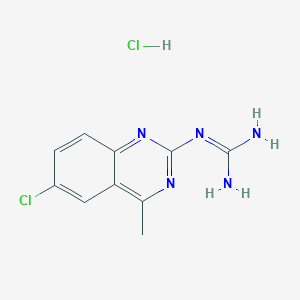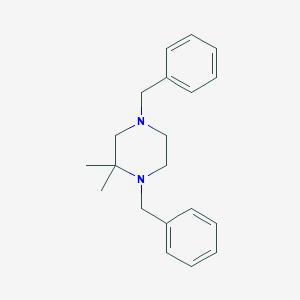
1,4-Dibenzyl-2,2-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C20H26N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two benzyl groups and two methyl groups attached to the piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-2,2-dimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
化学反应分析
Types of Reactions
1,4-Dibenzyl-2,2-dimethylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as ruthenium tetroxide (RuO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can remove the benzyl groups, resulting in the formation of simpler piperazine derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the benzyl groups or other substituents on the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield benzaldehyde and benzoic acid as major products, while reduction with hydrogen gas can produce unsubstituted piperazine derivatives .
科学研究应用
1,4-Dibenzyl-2,2-dimethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用机制
The mechanism of action of 1,4-dibenzyl-2,2-dimethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function .
相似化合物的比较
1,4-Dibenzyl-2,2-dimethylpiperazine can be compared with other similar compounds, such as:
1,4-Dibenzylpiperazine: Lacks the two methyl groups, which can affect its chemical reactivity and biological activity.
2,2-Dimethylpiperazine: Lacks the benzyl groups, resulting in different chemical properties and applications.
1-Benzyl-4-methylpiperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be exploited in various applications.
属性
CAS 编号 |
5435-12-1 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
1,4-dibenzyl-2,2-dimethylpiperazine |
InChI |
InChI=1S/C20H26N2/c1-20(2)17-21(15-18-9-5-3-6-10-18)13-14-22(20)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI 键 |
KROYEDGOMOKSBK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


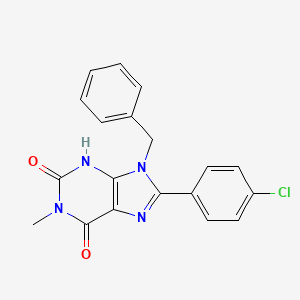
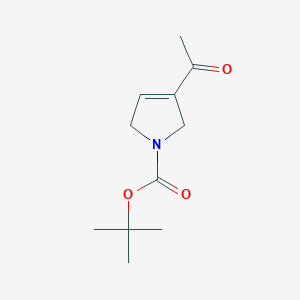
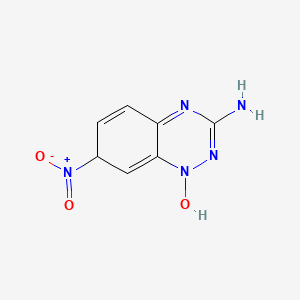

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
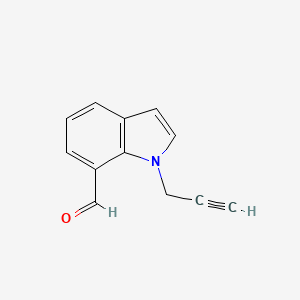
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
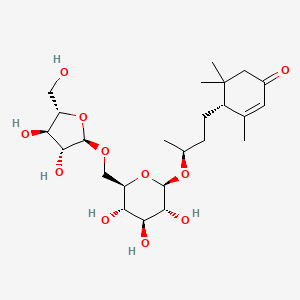
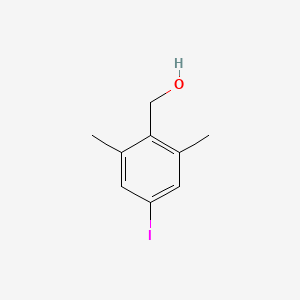
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)

